molecular formula C21H14BrClN4O2 B2433883 5-bromo-2-chloro-N-(3-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)phenyl)benzamide CAS No. 1005291-73-5

5-bromo-2-chloro-N-(3-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)phenyl)benzamide

Cat. No. B2433883
M. Wt: 469.72
InChI Key: OGSORHWZJJEUQP-UHFFFAOYSA-N
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Description

5-bromo-2-chloro-N-(3-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)phenyl)benzamide is a useful research compound. Its molecular formula is C21H14BrClN4O2 and its molecular weight is 469.72. The purity is usually 95%.
BenchChem offers high-quality 5-bromo-2-chloro-N-(3-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)phenyl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-bromo-2-chloro-N-(3-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)phenyl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Importance in Medicinal Chemistry

5-bromo-2-chloro-N-(3-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)phenyl)benzamide is a compound of interest in medicinal chemistry due to its structural similarity to pyranopyrimidine cores. These cores are crucial for pharmaceutical industries because of their broad synthetic applications and bioavailability. Specifically, the 5H-pyrano[2,3-d]pyrimidine scaffolds, similar to the mentioned compound, show wide applicability and have been the subject of intensive research. These scaffolds are particularly challenging to develop due to their structural complexity. The synthetic pathways for developing these derivatives involve diversified hybrid catalysts, including organocatalysts, metal catalysts, and green solvents, among others, underlining the compound’s significance in synthesizing lead molecules for medicinal applications (Parmar et al., 2023).

Role in DNA Interaction Studies

The compound's structural resemblance to Hoechst 33258, a synthetic dye known for its strong binding to the minor groove of double-stranded B-DNA, highlights its potential in DNA interaction studies. Hoechst derivatives, including analogs of 5-bromo-2-chloro-N-(3-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)phenyl)benzamide, are used extensively in plant cell biology for chromosome and nuclear staining, DNA content analysis, and as radioprotectors and topoisomerase inhibitors. This underscores the potential of the compound in serving as a starting point for rational drug design and in understanding the molecular basis of DNA sequence recognition and binding (Issar & Kakkar, 2013).

Potential in Hazardous Substance Assessment

Compounds structurally related to 5-bromo-2-chloro-N-(3-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)phenyl)benzamide, like polybrominated dibenzo-p-dioxins (PBDDs), are significant in environmental health perspectives. PBDDs, which are structurally similar to the compound , are trace contaminants in brominated flame retardants and have profound biological effects similar to their chlorinated counterparts. The toxicological profile of these compounds, including their interaction with cytosolic receptors and their biological half-lives, is crucial in understanding the environmental and health impacts of related compounds (Mennear & Lee, 1994).

properties

IUPAC Name

5-bromo-2-chloro-N-[3-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3-yl)phenyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14BrClN4O2/c1-12-25-19-16(6-3-9-24-19)21(29)27(12)15-5-2-4-14(11-15)26-20(28)17-10-13(22)7-8-18(17)23/h2-11H,1H3,(H,26,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGSORHWZJJEUQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=CC=N2)C(=O)N1C3=CC=CC(=C3)NC(=O)C4=C(C=CC(=C4)Br)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14BrClN4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-bromo-2-chloro-N-(3-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)phenyl)benzamide

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